2-Methoxy-5-methyl-4-nitropyridine 1-oxide
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Overview
Description
2-Methoxy-5-methyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C7H8N2O4. It is a derivative of pyridine, characterized by the presence of methoxy, methyl, and nitro functional groups, as well as an N-oxide moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-4-nitropyridine 1-oxide typically involves the nitration of 2-methoxy-5-methylpyridine followed by oxidation. One common method includes the following steps:
Nitration: 2-Methoxy-5-methylpyridine is nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.
Oxidation: Further oxidation can occur at the methyl group to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Major Products Formed
Reduction: 2-Methoxy-5-methyl-4-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2-Methoxy-5-methyl-4-nitropyridine carboxylic acid.
Scientific Research Applications
2-Methoxy-5-methyl-4-nitropyridine 1-oxide is used in several scientific research applications:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as an intermediate in the synthesis of drugs.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methyl-4-nitropyridine 1-oxide involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the N-oxide moiety can act as a ligand for metal ions, influencing catalytic processes. The compound’s effects are mediated through these interactions, affecting biochemical pathways and molecular functions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methyl-5-nitropyridine: Similar structure but lacks the N-oxide moiety.
2-Chloro-5-methyl-4-nitropyridine 1-oxide: Similar structure with a chloro substituent instead of methoxy.
2-Hydroxy-5-methyl-4-nitropyridine: Similar structure with a hydroxy group instead of methoxy.
Properties
IUPAC Name |
2-methoxy-5-methyl-4-nitro-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-5-4-8(10)7(13-2)3-6(5)9(11)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTODKOLJDJNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1[N+](=O)[O-])OC)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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